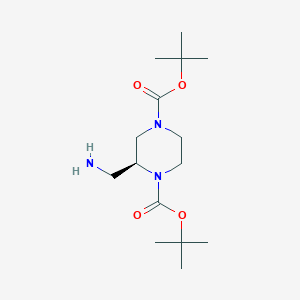

Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate

Description

Properties

IUPAC Name |

ditert-butyl (2S)-2-(aminomethyl)piperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-10,16H2,1-6H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJELTUFOFGNOTB-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CN)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@H](C1)CN)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formaldehyde and hydrogen cyanide to introduce the aminomethyl group. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial to optimize the synthesis and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles (e.g., halides, alkoxides), solvents like dimethylformamide or acetonitrile, elevated temperatures.

Major Products Formed:

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Reduced amines or alcohols.

Substitution: Substituted piperazine derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate has shown promise in the field of medicinal chemistry due to its potential pharmacological properties. It is often used as a precursor for synthesizing various bioactive compounds. The compound's ability to interact with multiple biological targets positions it as a lead candidate for drug development.

Case Studies

- Antidepressant Activity : Research indicates that derivatives of this compound exhibit significant antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Properties : A study demonstrated that certain analogs of this compound showed cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with specific cellular pathways.

Organic Synthesis Applications

The compound serves as an essential building block in organic synthesis. Its functional groups allow for selective reactions that can lead to more complex molecular structures.

Synthetic Routes

The synthesis of this compound typically involves the following steps:

- Formation of the Piperazine Ring : Reaction of piperazine with tert-butyl chloroformate.

- Carboxylation : Introduction of carboxylic acid functionalities through various coupling reactions.

- Purification : Techniques such as crystallization or chromatography are employed to achieve desired purity levels .

Mechanism of Action

The mechanism of action of Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Variations

Stereochemical Variations

- (S)-Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS: 958635-12-6): (S)-configuration, 98% purity, used in chiral drug intermediates .

- (R)-Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS: 1159598-21-6): (R)-configuration, distinct hazard profile (H302: toxic if swallowed) .

Functional Group Reactivity

- Aminomethyl Group (Target Compound): Basic nitrogen enables nucleophilic reactions (e.g., coupling with carboxylic acids or chloroformates). Critical for forming amide bonds in PROTACs .

- Hydroxymethyl/Hydroxyethyl Groups :

Biological Activity

Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate is an organic compound with the molecular formula C15H29N3O4 and a molecular weight of approximately 315.41 g/mol. This compound features a piperazine ring substituted with two tert-butyl groups and two carboxylate functionalities, which enhance its solubility and reactivity in various chemical environments. Its structural attributes make it a significant candidate for medicinal chemistry due to its potential pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, such as receptors and enzymes. The compound has shown potential in several pharmacological studies, indicating its versatility in therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits notable biological activities, including:

- Antioxidant Activity : The compound has demonstrated antioxidant properties in various models, contributing to its potential in treating oxidative stress-related conditions .

- Anxiolytic and Antidepressant Effects : In behavioral tests on mice, derivatives of this compound have shown anxiolytic and antidepressant-like activities, possibly mediated through serotonergic pathways .

- Antimicrobial Activity : Studies have indicated significant antibacterial activity against gram-negative bacteria such as E. coli, while showing weaker antifungal effects .

Case Studies and Research Findings

- Anxiolytic-Like Activity : A study evaluated the effects of a related piperazine derivative in behavioral tests, revealing that it could reduce anxiety-like behaviors without affecting locomotor activity. This suggests a potential therapeutic application for anxiety disorders .

- Antioxidant Properties : In electroanalytical assays and DPPH activity tests, the compound exhibited significant antioxidant activity, indicating its potential role in protecting against cellular damage caused by free radicals .

- Antimicrobial Efficacy : In antimicrobial studies, the compound demonstrated strong antibacterial properties against E. coli and moderate activity against other strains, highlighting its relevance in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To better understand the unique biological activities of this compound, we can compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Di-tert-butyl piperazine-1,4-dicarboxylate | C14H26N2O4 | Lacks aminomethyl group; primarily used as an intermediate |

| N,N-Dimethylpiperazine-1,4-dicarboxylic acid | C10H18N2O4 | Features dimethyl substitution; different biological activities |

| 1-Piperazinylcarbonyl derivatives | Varied | Various substitutions lead to diverse pharmacological properties |

This table illustrates how the structural nuances of this compound may confer distinct biological activities compared to related compounds.

Q & A

Q. What are the key synthetic steps for preparing Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate?

The synthesis involves sequential Boc (tert-butoxycarbonyl) protection of a piperazine derivative. A typical protocol includes:

- Reacting the piperazine core with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Introducing the aminomethyl substituent via reductive amination or nucleophilic substitution, ensuring stereochemical control for the (S)-enantiomer .

- Purification via column chromatography or reversed-phase HPLC to achieve >95% purity .

Q. Which analytical methods are critical for confirming the compound’s structural integrity?

- NMR Spectroscopy : H and C NMR verify Boc group incorporation and aminomethyl substitution (e.g., δ ~1.4 ppm for tert-butyl protons) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (m/z 315.41 for [M+H]⁺) .

- Chiral HPLC : Validates enantiomeric purity by separating (S)- and (R)-isomers using chiral stationary phases .

Advanced Research Questions

Q. How can researchers optimize the Boc protection step to minimize side reactions?

- Reaction Conditions : Use dry solvents (e.g., DCM) and inert atmospheres to prevent hydrolysis of Boc₂O.

- Base Selection : Weak bases like DMAP (4-dimethylaminopyridine) reduce undesired N-alkylation .

- Temperature Control : Maintain 0–25°C to avoid exothermic decomposition of Boc₂O .

- Scalability : Continuous flow reactors improve reproducibility in large-scale synthesis .

Q. What experimental strategies resolve contradictions in reported biological activities of piperazine derivatives?

- Structural Comparisons : Compare derivatives with varying substituents (e.g., aminomethyl vs. cyano groups) using standardized assays. For example, Di-tert-butyl piperazine-1,4-dicarboxylate lacks the aminomethyl group and shows anti-inflammatory activity, while the (S)-aminomethyl variant may target neurological pathways .

- Assay Validation : Use isogenic cell lines or knockout models to isolate target-specific effects .

Q. How does stereochemistry at the aminomethyl position influence pharmacological activity?

- Enantioselective Synthesis : Employ chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) to generate pure (S)- and (R)-enantiomers .

- Biological Testing : Compare binding affinities to receptors like serotonin or dopamine transporters. For example, the (S)-enantiomer may exhibit higher selectivity due to spatial compatibility with chiral binding pockets .

Q. What are effective methods to derivatize the aminomethyl group for SAR studies?

- Acylation : React with activated esters (e.g., NHS esters) to introduce fluorescent tags or bioorthogonal handles .

- Reductive Alkylation : Use aldehydes and sodium cyanoborohydride to generate secondary amines while preserving Boc groups .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid diversification of the aminomethyl moiety .

Data Interpretation and Conflict Analysis

Q. How should researchers address discrepancies in CAS registry numbers for this compound?

- Verification : Cross-check identifiers with authoritative databases (e.g., PubChem, CAS Common Chemistry). For example, CAS 1256815-07-2 corresponds to the racemic mixture, while 1808248-63-6 specifies the (S)-enantiomer .

- Documentation : Clearly report stereochemistry and salt forms (e.g., hydrochloride) in publications to avoid confusion .

Q. What factors contribute to variability in reported melting points or solubility?

- Polymorphism : Crystallization solvents (e.g., EtOAc vs. hexane) can yield different polymorphs with distinct physical properties .

- Purity : Residual solvents or Boc-deprotection byproducts (e.g., CO₂) alter solubility. Use Karl Fischer titration to quantify water content .

Methodological Recommendations

Q. What purification techniques are optimal for isolating Boc-protected intermediates?

Q. How can researchers validate the compound’s stability under biological assay conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.